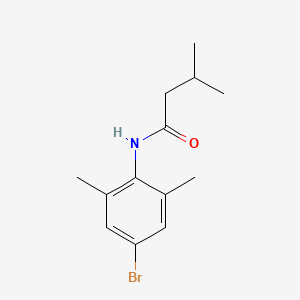
N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as DFE-1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. DFE-1 belongs to the class of isoxazolecarboxamides, which are known to have potent anti-inflammatory and immunomodulatory properties.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood, but it is believed to involve modulation of the immune system and inhibition of various signaling pathways. N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in tumor growth and survival.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have potent anti-inflammatory and immunomodulatory effects. In animal models of inflammation and autoimmune disorders, N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to reduce the activation of immune cells, such as T cells and macrophages. In addition, N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its potent anti-inflammatory and immunomodulatory effects, as well as its ability to inhibit tumor growth. However, there are also some limitations to using N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of research could focus on optimizing the synthesis of N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide to improve its potency and reduce its toxicity. Another area of research could focus on identifying the specific signaling pathways and molecular targets of N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, which could help to elucidate its mechanism of action and identify new therapeutic applications. Finally, future research could focus on testing the efficacy of N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in clinical trials for various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
合成法
The synthesis of N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 2,4-difluoronitrobenzene with ethyl 4-chloro-3-oxobutanoate, followed by reduction of the resulting nitro compound to an amine using palladium-catalyzed hydrogenation. The amine is then reacted with methyl isoxazole-4-carboxylate to give the final product.
科学的研究の応用
N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In cancer research, N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In autoimmune disorders, N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to reduce inflammation and improve disease symptoms in animal models of multiple sclerosis and rheumatoid arthritis. In neurodegenerative diseases, N-(2,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-3-10-12(7(2)19-17-10)13(18)16-11-5-4-8(14)6-9(11)15/h4-6H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFLDQCNYASSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)



![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)
![2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B5779790.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)